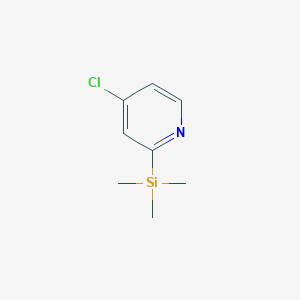

4-Chloro-2-trimethylsilylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloropyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-7(9)4-5-10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKBPYBYWSLVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456882 | |

| Record name | 4-Chloro-2-trimethylsilylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139585-50-5 | |

| Record name | 4-Chloro-2-trimethylsilylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-trimethylsilylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-trimethylsilylpyridine is a versatile bifunctional pyridine derivative that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive chlorine atom and a sterically influential and synthetically malleable trimethylsilyl group, makes it a valuable building block for the construction of complex molecular architectures. The presence of the chloro substituent at the 4-position and the trimethylsilyl group at the 2-position offers orthogonal reactivity, allowing for selective functionalization at different sites of the pyridine ring. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning applications in the field of drug discovery.

Physicochemical Properties

A thorough understanding of the physical properties of a chemical compound is paramount for its effective use in a laboratory setting. While extensive experimental data for this compound is not widely published, the available information from various suppliers and databases is summarized below. It is important to note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source(s) |

| CAS Number | 139585-50-5 | |

| Molecular Formula | C₈H₁₂ClNSi | |

| Molecular Weight | 185.73 g/mol | |

| Physical Form | Solid | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Note: The lack of readily available experimental data for properties such as melting point, boiling point, and solubility highlights the need for further characterization of this compound. Researchers are advised to handle it as a solid with unknown solubility characteristics, testing solubility in small quantities in various organic solvents as needed for their specific application.

Synthesis of this compound

The primary synthetic route to this compound involves the direct silylation of 4-chloropyridine. This transformation is typically achieved through a deprotonation-silylation sequence.

A common and effective method involves the lithiation of 4-chloropyridine at a low temperature, followed by quenching the resulting organolithium species with chlorotrimethylsilane.[1] The reaction proceeds as follows:

-

Deprotonation: 4-Chloropyridine is treated with a strong base, such as n-butyllithium, in an ethereal solvent like tetrahydrofuran (THF) at a low temperature (typically -78 °C). The base selectively removes the proton at the 2-position, which is the most acidic proton due to the inductive effect of the nitrogen atom.

-

Silylation: The resulting 4-chloro-2-lithiopyridine intermediate is then reacted in situ with chlorotrimethylsilane (TMSCl). The nucleophilic carbanion attacks the silicon atom of TMSCl, displacing the chloride and forming the desired this compound.

This method provides a direct and efficient pathway to the target molecule, starting from readily available starting materials.

Caption: Synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The trimethylsilyl group will exhibit a sharp singlet in the upfield region (around 0 ppm), integrating to nine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and trimethylsilyl substituents.

-

¹³C NMR: The carbon NMR spectrum should display signals for the five carbons of the pyridine ring and one signal for the methyl carbons of the trimethylsilyl group. The carbon attached to the silicon atom will appear at a characteristic chemical shift, and its intensity may be lower due to the absence of directly attached protons.

For unambiguous structure confirmation, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be invaluable.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactions at the C-Cl Bond

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and, more importantly, serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridines.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the coupling of this compound with boronic acids or their esters to form 4-aryl- or 4-vinyl-2-trimethylsilylpyridines. The choice of ligand is crucial for achieving high efficiency, especially with challenging substrates like chloropyridines.[2][3]

-

Sonogashira Coupling: The formation of a C(sp²)-C(sp) bond can be achieved through the Sonogashira coupling with terminal alkynes, yielding 4-alkynyl-2-trimethylsilylpyridines. This reaction is typically catalyzed by a combination of palladium and copper complexes.

-

Buchwald-Hartwig Amination: This powerful palladium-catalyzed method allows for the synthesis of 4-amino-2-trimethylsilylpyridines by coupling with a variety of primary and secondary amines.

Caption: Key cross-coupling reactions of this compound.

Reactions Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group at the 2-position can also participate in a variety of transformations:

-

Protodesilylation: The TMS group can be removed under acidic or basic conditions to generate the corresponding 4-chloropyridine. This allows the TMS group to be used as a temporary directing or blocking group.

-

Ipsodesilylation: The C-Si bond can be cleaved and replaced with other functional groups, such as halogens (e.g., using ICl or Br₂), providing a route to 2,4-disubstituted pyridines that might be difficult to access directly.

-

Hiyama Coupling: Although less common than Suzuki coupling, the silyl group can participate in palladium-catalyzed cross-coupling reactions with organic halides in the presence of a fluoride source.

The interplay between the chloro and trimethylsilyl groups allows for a rich and diverse chemistry, enabling the synthesis of a vast array of polysubstituted pyridines. For instance, one could first perform a cross-coupling reaction at the 4-position and then manipulate the trimethylsilyl group at the 2-position, or vice versa.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce diverse substituents onto the pyridine ring is therefore of paramount importance in drug discovery programs. This compound serves as a valuable intermediate in this context.

The introduction of silicon into drug candidates is an emerging strategy in medicinal chemistry. The replacement of a carbon atom with a silicon atom can lead to significant changes in a molecule's physicochemical and pharmacokinetic properties, including:

-

Increased Lipophilicity: Sila-substitution generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The C-Si bond is generally more stable to metabolic degradation than a C-H or C-C bond, which can lead to an increased half-life of a drug.

-

Altered Potency and Selectivity: The different size and electronic properties of silicon compared to carbon can lead to altered binding interactions with biological targets, potentially improving potency and/or selectivity.

While specific examples of marketed drugs derived directly from this compound are not readily identifiable, its utility lies in its role as a versatile building block for the synthesis of novel pyridine-containing compounds for screening in drug discovery campaigns. The ability to perform selective cross-coupling reactions at the 4-position allows for the rapid generation of libraries of compounds with diverse substituents, which can then be tested for biological activity. The trimethylsilyl group can be retained to modulate the properties of the final compound or can be further functionalized to explore additional chemical space.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of substituted pyridines for applications in medicinal chemistry and materials science. Its orthogonal reactivity, with a readily functionalizable chloro group at the 4-position and a synthetically versatile trimethylsilyl group at the 2-position, allows for a wide range of chemical transformations. While there is a need for more comprehensive experimental data on its physical properties and specific applications, the existing literature on related compounds highlights its significant potential. As the demand for novel and complex heterocyclic compounds continues to grow, the importance of versatile intermediates like this compound in the synthetic chemist's toolbox is set to increase.

References

Sources

An In-Depth Technical Guide to 4-Chloro-2-trimethylsilylpyridine: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-trimethylsilylpyridine, a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. The document delves into the molecule's unique structural and electronic properties, arising from the interplay of the electron-withdrawing chloro group and the multifaceted trimethylsilyl substituent on the pyridine core. This guide will explore the chemical bonding, synthesis, and reactivity of this compound, with a particular focus on its application in the construction of complex molecular architectures relevant to drug discovery. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this valuable synthetic intermediate.

Introduction: A Bifunctional Linchpin in Heterocyclic Chemistry

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] The strategic functionalization of the pyridine ring is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of a molecule's biological activity and physicochemical properties. This compound has emerged as a particularly valuable building block due to the orthogonal reactivity of its two key functional groups.

The chloro substituent at the 4-position serves as a reliable handle for a variety of nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[2][3] Simultaneously, the trimethylsilyl (TMS) group at the 2-position can act as a masked carbanion, a directing group for metallation, or a precursor for other functional groups, offering a diverse range of synthetic possibilities.[4] This unique combination of functionalities makes this compound a powerful tool for the efficient and regioselective synthesis of complex, highly substituted pyridine derivatives.

Molecular Structure and Chemical Bonding

The chemical structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the C4 position and a trimethylsilyl group at the C2 position.[5]

Table 1: Key Chemical Properties of this compound [5]

| Property | Value |

| Chemical Formula | C₈H₁₂ClNSi |

| Molecular Weight | 185.73 g/mol |

| CAS Number | 139585-50-5 |

| SMILES | C(C)C1=NC=CC(=C1)Cl |

| Appearance | Solid |

The electronic properties of the pyridine ring are significantly influenced by the two substituents. The nitrogen atom and the chloro group are electron-withdrawing, rendering the pyridine ring electron-deficient. This electron deficiency activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).

The trimethylsilyl group, on the other hand, can exhibit both electron-donating and -withdrawing properties depending on the nature of the chemical transformation. Through hyperconjugation, the Si-C σ-bond can donate electron density to the π-system of the pyridine ring. However, silicon's ability to stabilize an adjacent carbanion (α-effect) and the potential for d-orbital participation also allow it to act as an electron-accepting group. This dual nature of the TMS group is key to its synthetic versatility.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct silylation of 4-chloropyridine. This transformation can be achieved through a deprotonation-silylation sequence.

Deprotonation-Silylation of 4-Chloropyridine

This method relies on the regioselective deprotonation of 4-chloropyridine at the C2 position, followed by quenching the resulting organometallic intermediate with a silicon electrophile, typically chlorotrimethylsilane.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 4-chloropyridine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Deprotonation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium, is added dropwise via the dropping funnel while maintaining the low temperature. The progress of the deprotonation can be monitored by TLC.

-

Silylation: After the deprotonation is complete (typically after 1-2 hours of stirring at low temperature), a solution of chlorotrimethylsilane in the same anhydrous solvent is added dropwise to the reaction mixture.

-

Quenching and Workup: The reaction is allowed to slowly warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Caption: Generalized Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. [9][10][11]This reaction allows for the introduction of an alkynyl moiety at the 4-position of the pyridine ring, providing a gateway to further functionalization or the synthesis of conjugated systems.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. [12][13]This reaction can be used to introduce vinyl groups at the 4-position of the pyridine ring.

Reactions at the 2-Position: The Trimethylsilyl Handle

The trimethylsilyl group offers a different set of synthetic opportunities, primarily through its ability to be replaced by other functional groups.

The C-Si bond can be cleaved under acidic or basic conditions, or with fluoride ion sources, to replace the TMS group with a hydrogen atom. This can be useful if the TMS group was initially used as a directing group or a placeholder.

The TMS group can be replaced by a halogen atom (e.g., iodine or bromine) using reagents like iodine monochloride (ICl) or N-bromosuccinimide (NBS). This introduces a new handle for further cross-coupling reactions.

After conversion to an organolithium or Grignard reagent, the silyl group can be displaced by various electrophiles, including aldehydes, ketones, and alkyl halides, to introduce new carbon-based substituents.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents with high regiocontrol is crucial for structure-activity relationship (SAR) studies. This compound serves as a key intermediate in the synthesis of numerous biologically active molecules. [2][14][15] While specific examples detailing the use of this compound in the synthesis of marketed drugs are not always publicly disclosed, its utility can be inferred from the numerous patents and research articles that describe the synthesis of pyridine-containing compounds with similar substitution patterns for various therapeutic targets. The cross-coupling reactions described above are routinely employed in the pharmaceutical industry to construct libraries of compounds for high-throughput screening.

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the pyridine ring and the methyl groups of the TMS substituent. The chemical shifts and coupling patterns of the aromatic protons provide information about their positions on the ring. [16][17] * ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the TMS group. [16]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C-H stretching and bending vibrations of the aromatic ring and the methyl groups, as well as vibrations associated with the C-Cl and C-Si bonds. [18][19][20][21][22][23]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in a roughly 3:1 ratio). [23][24][25]The fragmentation of the TMS group is also a common feature in the mass spectra of silylated compounds. [26]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature, with two orthogonally reactive sites, allows for the regioselective and sequential introduction of a wide range of substituents onto the pyridine core. This capability is of paramount importance in the field of drug discovery, where the precise control of molecular architecture is essential for optimizing biological activity and pharmacokinetic properties. The synthetic strategies and reaction protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this powerful synthetic intermediate in their own research endeavors.

References

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Cenmed Enterprises. 4 Chloro 2 Trimethylsilylpyridine. [Link]

-

ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. [Link]

-

Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery: a review. Drug discovery today, 8(12), 551–556. [Link]

-

Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass spectrometry reviews, 38(4-5), 373–479. [Link]

-

ResearchGate. Infrared spectroscopy of pyridine adsorption (Py-IR) profiles of.... [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Wikipedia. Heck reaction. [Link]

-

ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF. [Link]

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

National Center for Biotechnology Information. An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

- Google Patents. US8835443B2 - Pyrimidine compound and medical use thereof.

-

National Center for Biotechnology Information. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

-

National Center for Biotechnology Information. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

PubMed. Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. [Link]

-

Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

YouTube. Sonogashira Coupling- Reaction and application in Research Lab. [Link]

-

YouTube. IR Spectroscopy - Basic Introduction. [Link]

-

National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. (PDF) Semi-empirical infrared spectra simulation of pyrene-like molecules insight for simple analysis of functionalization graphene quantum dots. [Link]

-

Charles River Laboratories. Drug Discovery Patents. [Link]

-

Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

MDPI. Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. [Link]

-

ChemRxiv. Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. [Link]

-

Journal of the Chemical Society of Pakistan. Mass Spectra of some substituted 2-Chloro-pyridones.[Link]

-

ResearchGate. Crystal structure of 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine, C12H8ClF3N2O. [Link]

-

Justia Patents. Process for production of 2-chloro-4-nitroimidazole derivatives. [Link]

-

ResearchGate. Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-( p-tolylselanyl)-4-chloropyrimidine. [Link]

-

National Center for Biotechnology Information. Low-temperature crystal structure of 4-chloro-1H-pyrazole. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Synthesis, crystal structure, and biological activity of 4′-chloro-2,2′ : 6′,2″-terpyridine (Cltpy) as tridentate ligand in a Cd(II) complex. [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

PubChem. 4-Chloro-2-fluoro-3-(trimethylsilyl)pyridine. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. researchgate.net [researchgate.net]

- 4. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cenmed.com [cenmed.com]

- 6. mdpi.com [mdpi.com]

- 7. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 15. US8835443B2 - Pyrimidine compound and medical use thereof - Google Patents [patents.google.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. researchgate.net [researchgate.net]

- 19. An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. gelest.com [gelest.com]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. jcsp.org.pk [jcsp.org.pk]

- 24. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

An In-Depth Technical Guide to 4-Chloro-2-trimethylsilylpyridine (CAS: 139585-50-5): A Versatile Heterocyclic Building Block for Modern Synthesis

In the landscape of medicinal chemistry and materials science, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1] The strategic functionalization of the pyridine ring is a central challenge that dictates the efficiency of synthetic campaigns and the novelty of the resulting molecular architectures. This compound has emerged as a particularly valuable building block due to its unique bifunctional nature. The chloro-substituent at the C4 position serves as a robust handle for a wide array of cross-coupling and nucleophilic substitution reactions, while the trimethylsilyl (TMS) group at the C2 position offers a point of steric influence and a latent site for further manipulation, such as protodesilylation.[2][3]

This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and reactivity. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this reagent's full synthetic potential.

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

Compound Properties

| Property | Value | Reference(s) |

| CAS Number | 139585-50-5 | [4][5][6] |

| Molecular Formula | C₈H₁₂ClNSi | [4][5] |

| Molecular Weight | 185.73 g/mol | [4] |

| Boiling Point | 205.1°C at 760 mmHg | [5] |

| Density | 1.03 g/cm³ | [5] |

| Flash Point | 77.8°C | [5] |

| InChI Key | RLKBPYBYWSLVLF-UHFFFAOYSA-N | [5] |

Spectroscopic Data (Predicted)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~8.4 | d | H6 (ortho to N) |

| ~7.3 | d | H5 (meta to N, ortho to Cl) | |

| ~7.2 | dd | H3 (meta to N, ortho to TMS) | |

| ~0.3 | s (9H) | -Si(CH₃)₃ | |

| ¹³C NMR | ~168 | s | C2 (bearing TMS group) |

| ~151 | s | C6 | |

| ~145 | s | C4 (bearing Cl group) | |

| ~125 | s | C5 | |

| ~123 | s | C3 | |

| ~ -1.0 | s | -Si(CH₃)₃ |

Note: Spectra are typically recorded in CDCl₃. Predicted values are for guidance and should be confirmed experimentally.

Synthesis of this compound

The most direct synthesis of this reagent involves the regioselective silylation of 4-chloropyridine. This is achieved through a deprotonation-silylation sequence, where the C2 position is preferentially metalated due to the inductive effect of the ring nitrogen, followed by quenching with an electrophilic silicon source.[9]

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for pyridine lithiation and silylation.[9]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-chloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the resulting dark solution at -78 °C for 1 hour. At this stage, the reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C2 position.

-

Silylation: Add chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Warm-up and Quench: Allow the reaction to slowly warm to room temperature and stir for an additional hour. Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two functional handles. The C4-chloro group is an excellent electrophile for metal-catalyzed cross-coupling, while the C2-TMS group can be cleaved or used to modulate the ring's electronic properties.

Figure 2: Reactivity map illustrating the synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 4-position is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl linkages.[10][11] this compound can be readily coupled with a wide range of aryl and heteroaryl boronic acids or esters. The presence of the TMS group generally does not interfere with the catalytic cycle and can be retained or removed in a subsequent step.

General Protocol: Suzuki-Miyaura Coupling

-

Setup: In a reaction vial, combine this compound (1.0 eq), the desired boronic acid/ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Seal the vial and heat the mixture at 80-110 °C for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

Purification: The product is purified via column chromatography.

For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice.[12][13][14][15] This reaction allows for the coupling of the pyridine core with primary or secondary amines, anilines, and other nitrogen nucleophiles, providing access to a diverse chemical space.[16]

General Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).

-

Reagents: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

-

Solvent and Reaction: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and heat the sealed vial at 80-120 °C until the starting material is consumed.

-

Workup and Purification: Cool the reaction, filter through a pad of celite, and concentrate. The residue is then purified by chromatography.

The Stille coupling offers a complementary method for C-C bond formation, utilizing organostannane reagents.[17][18][19] This reaction is known for its tolerance of a wide variety of functional groups and generally mild conditions.[20]

Figure 3: Simplified catalytic cycle for a Stille cross-coupling reaction.

Protodesilylation: Unmasking the C2-Position

The trimethylsilyl group is not merely a spectator. It can be selectively removed under mild conditions to yield the corresponding 2-unsubstituted pyridine.[21] This two-step sequence (silylation followed by functionalization at C4 and then desilylation) provides a synthetic route that might otherwise be difficult to achieve due to regioselectivity issues.

General Protocol: Protodesilylation

-

Fluoride-Mediated: Dissolve the silylated pyridine (1.0 eq) in THF. Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) and stir at room temperature for 1-4 hours.

-

Acid-Mediated: Alternatively, dissolve the substrate in methanol or a THF/H₂O mixture and treat with a catalytic amount of a strong acid like HCl.

-

Workup: Upon completion, perform a standard aqueous workup followed by extraction and purification to obtain the desilylated 4-chloropyridine product.[22][23]

Applications in Drug Discovery and Complex Molecule Synthesis

The ability to sequentially and selectively functionalize the C4 and C2 positions makes this compound a powerful tool for building libraries of complex molecules. The pyridine core is a privileged scaffold in drug design, and this reagent allows for the late-stage introduction of diversity at two key vectors. For example, a Suzuki coupling at C4 could install a large aryl group for binding in a hydrophobic pocket of a target protein, while the subsequent removal of the TMS group could reveal a proton essential for a hydrogen bond interaction. This strategic approach is crucial for optimizing lead compounds in drug development programs.[24]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is classified as acutely toxic if swallowed (H302). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra.

- ChemicalBook. (n.d.). This compound synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 2-(Trimethylsilyl)pyridine in Modern Pharmaceutical Synthesis.

- ChemicalBook. (n.d.). 139585-50-5 | CAS DataBase.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 2-(Trimethylsilyl)pyridine (CAS 13737-04-7) in Pharmaceutical Development.

- Wikipedia. (n.d.). Trimethylsilyl group.

- Finetech Industry Limited. (n.d.). CAS:139585-50-5 FT-0685430 this compound Product Detail Information.

- Sinfoo Biotech. (n.d.). Pyridine, 4-chloro-2-(trimethylsilyl)-,(CAS# 139585-50-5).

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- NIH National Center for Biotechnology Information. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes.

- NROChemistry. (n.d.). Stille Coupling.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Wikipedia. (n.d.). Stille reaction.

- RSC Publishing. (n.d.). Desilylation of copolymer membranes composed of poly[1-(p-trimethylsilyl)phenyl-2-(p-trimethylsilyl)phenylacetylene] for improved gas permeability.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- NIH National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.

- NIH National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- Thermo Fisher Scientific. (n.d.). Stille Cross-Coupling Reaction.

- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

- Organic Chemistry Portal. (n.d.). Desilylation.

- YouTube. (2021). Buchwald-Hartwig Coupling.

- Semantic Scholar. (2010). The reaction of 4‐chloropyridine with some amines.

- Sigma-Aldrich. (n.d.). This compound 139585-50-5.

- American Chemical Society. (2025). 4-selective functionalization of pyridine.

- NIH National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with....

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Gelest. (n.d.). Deprotection of Silyl Ethers.

- Organic-Chemistry.org. (n.d.). some previous examples (13c-nmr).

Sources

- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 139585-50-5 | CAS DataBase [chemicalbook.com]

- 5. CAS:139585-50-5 FT-0685430 this compound Product Detail Information [finetechchem.com]

- 6. Pyridine, 4-chloro-2-(trimethylsilyl)-,(CAS# 139585-50-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Previous spectra [qorganica.qui.uam.es]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Stille Coupling | NROChemistry [nrochemistry.com]

- 18. Stille Coupling [organic-chemistry.org]

- 19. Stille reaction - Wikipedia [en.wikipedia.org]

- 20. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]

- 21. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 22. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 23. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 24. 4-selective functionalization of pyridine - American Chemical Society [acs.digitellinc.com]

4-Chloro-2-trimethylsilylpyridine molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-2-trimethylsilylpyridine: Synthesis, Reactivity, and Strategic Applications in Drug Discovery

Executive Summary

This compound is a strategically important heterocyclic building block for researchers in medicinal chemistry and drug development. Its unique bifunctional nature, featuring both a reactive chloro-substituent and a versatile trimethylsilyl group, offers a powerful platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core molecular properties, a detailed and mechanistically-grounded synthesis protocol, and a discussion of its potential reactivity and strategic deployment in modern drug discovery programs.

The Strategic Value of Bifunctional Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a critical pharmacophore. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug design.

This compound emerges as a particularly valuable intermediate due to its orthogonal reactivity. The C4-chloro group serves as a canonical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino substituents. Concurrently, the C2-trimethylsilyl (TMS) group provides a second point of modification. The C-Si bond can be selectively cleaved or engaged in specific coupling reactions, offering a different vector for molecular elaboration. This dual functionality enables a modular and efficient approach to building libraries of complex pyridine derivatives for structure-activity relationship (SAR) studies.

Core Molecular Profile

A comprehensive understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key physicochemical and identifying data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂ClNSi | [1][2] |

| Molecular Weight | 185.73 g/mol | |

| CAS Number | 139585-50-5 | [1] |

| Appearance | Solid | |

| Predicted Mass Spec | [M+H]⁺ = 186.05004 m/z | [2] |

Note on Analytical Data: As this compound is often supplied as an early discovery chemical, comprehensive, experimentally-derived analytical data such as melting point and verified NMR spectra are not always published by vendors. Researchers should assume the responsibility of confirming the identity and purity of the material upon receipt. Based on its structure, the expected ¹H NMR signals would include a singlet for the nine TMS protons and three distinct aromatic protons corresponding to the pyridine ring, with coupling patterns dictated by their relative positions.

Synthesis Protocol and Mechanistic Rationale

The most direct synthesis of this compound relies on a well-established organometallic strategy: Directed ortho-Metalation (DoM) .[3][4] This powerful technique uses a functional group on an aromatic ring to direct a strong base to deprotonate a specific adjacent position.

Mechanistic Rationale: Directed ortho-Metalation (DoM)

In this synthesis, the nitrogen atom of the 4-chloropyridine starting material acts as the directing metalation group (DMG).[3] The mechanism proceeds as follows:

-

Coordination: The Lewis acidic lithium cation of the n-butyllithium (n-BuLi) base coordinates to the Lewis basic pyridine nitrogen. This brings the highly basic butyl anion into close proximity to the C2 and C6 protons.

-

Deprotonation: The C2 proton is more acidic than the C6 proton due to the inductive electron-withdrawing effect of the nitrogen atom. The coordinated n-BuLi selectively abstracts the C2 proton, forming a highly reactive 2-lithiated pyridine intermediate. This step is performed at extremely low temperatures (-78 °C) to prevent side reactions, such as the addition of n-BuLi to the pyridine ring.[1][5]

-

Electrophilic Quench: The 2-lithiated intermediate is a potent nucleophile. The addition of an electrophile, in this case, chlorotrimethylsilane (TMS-Cl), results in the formation of a new carbon-silicon bond at the C2 position, yielding the final product.[1]

The entire process is a testament to the principles of kinetic control and proximity-induced reactivity that underpin modern synthetic chemistry.

Experimental Protocol

The following protocol is adapted from the literature and provides a robust method for laboratory-scale synthesis.[1]

Materials:

-

4-Chloropyridine

-

n-Butyllithium (solution in hexanes)

-

Chlorotrimethylsilane (TMS-Cl)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloropyridine dissolved in anhydrous hexane.

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

-

Silylation: In a separate flask, prepare a solution of chlorotrimethylsilane in anhydrous THF/hexane. Add this solution to the reaction mixture at -78 °C.

-

Warm-up and Quench: Allow the reaction to slowly warm to room temperature (approx. 20 °C) and stir for an additional 1 hour.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by silica gel chromatography to afford the pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the distinct reactivity of its two functional handles, which can be addressed selectively to build molecular complexity.

-

Reactions at the C4-Chloro Position: The chlorine atom is a superb leaving group for various transformations. It is most commonly employed in palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Nucleophilic Aromatic Substitution (SₙAr): Reaction with strong nucleophiles (e.g., alkoxides, thiolates) to displace the chloride.

-

-

Reactions at the C2-Silyl Position: The TMS group is not merely a placeholder. It can participate in several key reactions:

-

Protodesilylation: Cleavage of the C-Si bond using acid or fluoride sources (e.g., TBAF) to install a hydrogen atom, effectively unmasking the C2 position.

-

Hiyama Coupling: A palladium-catalyzed cross-coupling reaction with organohalides, where the silyl group acts as the nucleophilic partner.

-

Ipso-Substitution: The silyl group can be replaced with other electrophiles, such as halogens (e.g., I₂, Br₂), under specific conditions.

-

This orthogonality allows for a multi-step synthetic sequence where one site is modified while the other remains intact for a subsequent transformation.

Case Studies and Strategic Deployment in Drug Discovery

While specific examples naming this compound as a direct precursor in publicly disclosed clinical candidates are sparse, its strategic value is best understood from a methodological perspective. A medicinal chemist would employ this reagent in a fragment-based or lead optimization campaign as follows:

Scenario: Library Synthesis for SAR Exploration

-

Core Scaffolding: A diverse set of boronic acids is coupled to the C4 position via Suzuki reaction, rapidly generating a library of 4-aryl-2-trimethylsilylpyridines.

-

Screening: This initial library is screened for biological activity.

-

Vector Elaboration: For the most promising "hits," the C2-TMS group is now addressed. Protodesilylation can be performed to assess the importance of substitution at that position. Alternatively, Hiyama coupling or ipso-halogenation followed by another cross-coupling can be used to explore a second diversity vector, fine-tuning the potency and pharmacokinetic properties of the lead compounds.

This two-stage approach maximizes synthetic efficiency, allowing for the rapid exploration of chemical space around the pyridine core, which is essential for accelerating drug discovery timelines.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Classification: this compound is classified as Acute Toxicity, Oral, Category 4, with the hazard statement H302: Harmful if swallowed. The GHS pictogram is GHS07 (Exclamation mark).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated tool for the modern synthetic chemist. Its preparation via the mechanistically elegant Directed ortho-Metalation pathway and its capacity for selective, orthogonal functionalization make it an exceptionally valuable building block. For researchers and scientists in drug development, mastering the use of such bifunctional reagents is key to the efficient and strategic construction of novel chemical entities with therapeutic potential.

References

- Knochel, P., et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.

-

PubChem. 4-Chloro-2-fluoro-3-(trimethylsilyl)pyridine. National Center for Biotechnology Information. [Link]

- Fort, Y., & Rodriguez, A. L. First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation.

-

Wikipedia. Directed ortho metalation. [Link]

-

Baran, P. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]

- Oestreich, M., et al. Selective Silylative Reduction of Pyridines Leading to Structurally Diverse Azacyclic Compounds with the Formation of sp3 C–Si Bonds.

-

PubChemLite. This compound (C8H12ClNSi). [Link]

- Gehrke, T., et al. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst.

- Das, A., et al. C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)

-

Cenmed Enterprises. 4 Chloro 2 Trimethylsilylpyridine. [Link]

-

Gehrke, T., et al. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. National Institutes of Health. [Link]

-

Gehrke, T., et al. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega. [Link]

- Google Patents.

-

Google Patents. US 2010/0075971 A1 - INHIBITORS OF RAF KINASE. [Link]

- Saghatforoush, L.A., et al. Synthesis, crystal structure, and biological activity of 4′-chloro-2,2′ : 6′,2″-terpyridine (Cltpy) as tridentate ligand and its complexes with Zn(II), Cd(II) and Hg(II) halides.

- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

Sources

A Technical Guide to the Spectral Analysis of 4-Chloro-2-trimethylsilylpyridine

This in-depth technical guide provides a comprehensive analysis of the spectral data for 4-Chloro-2-trimethylsilylpyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and comparative data from related organosilicon and pyridine compounds.

Introduction

This compound is a functionalized pyridine derivative that combines the reactivity of a chloro-substituent with the synthetic versatility of a trimethylsilyl group. This unique combination makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions and the development of novel heterocyclic compounds. A thorough understanding of its spectral properties is paramount for reaction monitoring, quality control, and structural elucidation. This guide presents a predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, coupled with detailed experimental protocols for data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established substituent effects on the pyridine ring and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.50 | d | ~2.5 | H-6 |

| ~7.30 | dd | ~2.5, ~0.5 | H-5 |

| ~7.20 | d | ~0.5 | H-3 |

| ~0.30 | s | - | -Si(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 |

| ~150 | C-6 |

| ~140 | C-4 |

| ~125 | C-5 |

| ~122 | C-3 |

| ~-1.0 | -Si(CH₃)₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2960-2900 | Medium | Aliphatic C-H Stretch (in -Si(CH₃)₃) |

| 1600-1550 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| 1250 | Strong | Si-C Stretch (Symmetric Deformation) |

| 850-800 | Strong | C-H Out-of-Plane Bending |

| 780-740 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance (%) | Assignment |

| 185/187 | ~3:1 | [M]⁺ (Molecular Ion) |

| 170/172 | ~3:1 | [M - CH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

Spectroscopic Interpretation and Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum is expected to show three distinct signals for the aromatic protons and a single, strong singlet for the trimethylsilyl (TMS) group.

-

H-6: This proton is adjacent to the nitrogen atom, which is electron-withdrawing, causing a significant downfield shift to approximately 8.50 ppm. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is expected to be a doublet of doublets due to coupling with both H-6 and H-3 (long-range). Its chemical shift will be in the typical aromatic region, around 7.30 ppm.

-

H-3: This proton is situated between the chloro and trimethylsilyl groups. It will likely appear as a doublet with a small coupling constant from long-range coupling to H-5, at approximately 7.20 ppm.

-

-Si(CH₃)₃: The nine equivalent protons of the TMS group will produce a sharp singlet at a characteristic upfield chemical shift of around 0.30 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

-

C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen, will be the most downfield. The carbon bearing the TMS group (C-2) is predicted to be around 165 ppm, while C-6 will be near 150 ppm.

-

C-4: The carbon atom attached to the chlorine atom will be deshielded and is predicted to appear around 140 ppm.

-

C-3 and C-5: These carbons will have chemical shifts in the more typical aromatic region, around 122 and 125 ppm, respectively.

-

-Si(CH₃)₃: The three equivalent methyl carbons of the TMS group will give a single signal at a very upfield chemical shift, typically around -1.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the TMS group will be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1550 cm⁻¹ region. A strong and characteristic band for the symmetric deformation of the Si-C bond in the TMS group is expected around 1250 cm⁻¹. The C-Cl stretching vibration will likely be found in the 780-740 cm⁻¹ range.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z 185, corresponding to the monoisotopic mass of the molecule with the ³⁵Cl isotope.[1][2] A characteristic isotopic pattern will be observed due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in an [M+2]⁺ peak at m/z 187 with an intensity of about one-third of the [M]⁺ peak.[3]

A common fragmentation pathway for silylated compounds is the loss of a methyl group, leading to a significant [M - CH₃]⁺ fragment at m/z 170 (for ³⁵Cl) and 172 (for ³⁷Cl). The base peak in the spectrum is often the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.28 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Parameters:

-

Pulse Sequence: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 240 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Phase and baseline correct the resulting spectrum.

IR Data Acquisition

-

Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) disk or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample via a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) for separation and analysis.

-

Instrumentation: Employ a GC-MS system with an electron ionization (EI) source.

-

GC Parameters:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

-

Scan Rate: 2 scans/s

-

-

Data Processing: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Visualizations

Caption: Experimental workflow for the spectral analysis of this compound.

Caption: Correlation of molecular structure with key spectral features.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11148125, this compound. [Link]

-

Chemguide. The M+2 peak in mass spectra. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts. [Link]

-

Prybil, J. W., et al. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega, 5(2), 1073–1081. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chloro-2-trimethylsilylpyridine

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Chloro-2-trimethylsilylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the observed chemical shifts, offering predictive insights and a robust experimental protocol for spectral acquisition. Our approach is grounded in the fundamental principles of substituent effects on the pyridine ring, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry. The unique substitution pattern, featuring an electron-withdrawing chlorine atom and an electropositive trimethylsilyl group, creates a distinct electronic environment around the pyridine ring. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing a detailed fingerprint of the molecular structure. Understanding the factors that govern these chemical shifts is paramount for accurate spectral interpretation and structural confirmation.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~168 | Directly bonded to the electropositive silicon and adjacent to the electronegative nitrogen, leading to a significant downfield shift. |

| C3 | ~128 | Influenced by the adjacent trimethylsilyl group and the meta-positioned chlorine. |

| C4 | ~140 | Directly bonded to the electronegative chlorine atom, causing a downfield shift. |

| C5 | ~122 | Primarily influenced by the para-positioned trimethylsilyl group and the adjacent chlorine. |

| C6 | ~150 | Adjacent to the electronegative nitrogen, resulting in a characteristic downfield shift for the α-carbon. |

| Si(CH₃)₃ | ~ -1 | Typical chemical shift for a trimethylsilyl group attached to an aromatic ring. |

Scientific Rationale: Unpacking the Substituent Effects

The predicted chemical shifts of this compound are a direct consequence of the electronic perturbations induced by the chlorine and trimethylsilyl substituents on the pyridine ring. These effects can be dissected into inductive and resonance (mesomeric) contributions.[2]

The Influence of the Chlorine Substituent at C4

The chlorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deshields the directly attached carbon (C4), causing its resonance to appear at a lower field (higher ppm value). The inductive effect also influences the other carbon atoms in the ring, though to a lesser extent. Additionally, the chlorine atom can participate in resonance, donating a lone pair of electrons to the π-system (+M effect). However, for halogens, the inductive effect typically dominates.

The Influence of the Trimethylsilyl Substituent at C2

The trimethylsilyl (TMS) group at the C2 position is generally considered to be electron-donating. Silicon is more electropositive than carbon, leading to a polarization of the C-Si bond and an increase in electron density at C2. This would typically suggest a shielding effect. However, the interaction of the Si-C σ-bond with the pyridine π-system (σ-π conjugation) and potential d-orbital participation can lead to more complex effects. The net result is a significant downfield shift for the ipso-carbon (C2).

The interplay of these substituent effects is visualized in the diagram below.

Caption: Electronic influences of substituents on ¹³C NMR shifts.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, interpretable ¹³C NMR spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, incorporating necessary checks and best practices.

Sample Preparation

-

Material Weighing: Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds.[3]

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

NMR Spectrometer Setup and Calibration

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure efficient radiofrequency pulse transmission and signal detection.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is critical for sharp spectral lines.

Data Acquisition Parameters

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used. Proton decoupling simplifies the spectrum by collapsing carbon-proton couplings into single lines, which also benefits from the Nuclear Overhauser Effect (NOE) for signal enhancement.[4]

-

Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including the TMS reference at 0 ppm and any potential downfield signals, are captured.

-

Acquisition Time: An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial for allowing the carbon nuclei to return to equilibrium between scans, ensuring more accurate signal integration, especially for quaternary carbons.

-

Number of Scans: A sufficient number of scans (typically 128 to 1024, depending on sample concentration and spectrometer sensitivity) should be acquired to achieve an adequate signal-to-noise ratio.

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (triplet at ~77.16 ppm) can be used as a secondary reference.[3][5]

The following diagram illustrates the experimental workflow.

Caption: Workflow for ¹³C NMR spectrum acquisition.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, with the chemical shifts of the pyridine carbons being highly sensitive to the electronic effects of the chloro and trimethylsilyl substituents. Through the application of substituent effect principles, a reliable prediction of the chemical shifts can be made, providing a strong foundation for spectral assignment. The detailed experimental protocol provided herein ensures the acquisition of high-quality data, enabling confident structural verification for researchers in organic synthesis and drug discovery.

References

-

Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (2006). Spectroscopy Letters, 9(8). [Link]

-

Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. (1976). Marcel Dekker, Inc.[Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.[Link]

-

13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate.[Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.[Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.[Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.[Link]

-

A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry.[Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Human Metabolome Database.[Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.[Link]

-

CASPRE - 13 C NMR Predictor. CASPRE.[Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research.[Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). CORE.[Link]

-

Computational protocols for calculating 13C NMR chemical shifts. ResearchGate.[Link]

-

Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li. MDPI.[Link]

- 2-[(trimethylsilyl)methyl]pyridine, 13C-NMR (CD2Cl2, 101 MHz). [No Source Found].

- 13 C NMR Chemical Shifts (δ, ppm). [No Source Found].

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.[Link]

-

13 C NMR Chemical Shifts. Oregon State University.[Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.[Link]

- some previous examples (13c-nmr). [No Source Found].

- 13 C NMR Spectroscopy. [No Source Found].

-

sample 13C NMR spectra of compounds with common functional groups. YouTube.[Link]

- 13-C NMR Chemical Shift Table.pdf. [No Source Found].

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate.[Link]

-

Distinguishing chlorine and bromine by 1 H- 13 C HSQC. UCSD SSPPS NMR Facility.[Link]

-

13C NMR Substituent Effects on para-Substituted Tolans. eGrove - University of Mississippi.[Link]_thesis)

Sources

Mass spectrometry fragmentation of 4-Chloro-2-trimethylsilylpyridine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2-trimethylsilylpyridine

Introduction

This compound is a heterocyclic aromatic compound of interest in synthetic chemistry, serving as a versatile building block for the introduction of a substituted pyridine moiety. The presence of both a halogen and a bulky, labile trimethylsilyl (TMS) group imparts a unique reactivity profile. For researchers in pharmaceutical development and materials science, definitive structural characterization is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only molecular weight confirmation but also rich structural information through controlled fragmentation.

This guide provides an in-depth analysis of the expected fragmentation behavior of this compound under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. By understanding these fragmentation pathways, researchers can confidently identify this compound and distinguish it from related impurities or metabolites in complex matrices.

PART 1: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] This method is typically coupled with Gas Chromatography (GC) for the analysis of volatile and thermally stable compounds like silylated pyridines.[2] The resulting fragmentation pattern serves as a chemical fingerprint, enabling robust library-based identification.

Predicted EI Mass Spectrum: Key Features

The molecular formula of this compound is C8H12ClNSi, with a monoisotopic mass of approximately 185.04 Da.[3] Upon EI, the mass spectrum is expected to exhibit several key features:

-

Molecular Ion (M•+): The molecular ion peak will be observed, but it may not be the most abundant peak due to the lability of the TMS group.

-

Isotope Pattern: Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), any chlorine-containing fragment will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the M+2 peak having roughly one-third the intensity of the M peak.[4] This provides a definitive diagnostic for the presence of a single chlorine atom.

-